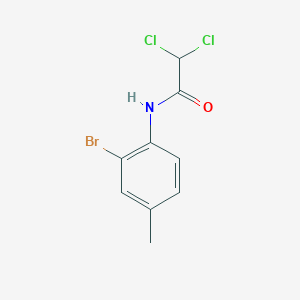
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide, also known as BMDCA, is a chemical compound that has gained attention in the scientific community due to its potential as a herbicide and its potential use in cancer research.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis, the process by which cells convert glucose into energy. By inhibiting GAPDH, this compound disrupts the energy metabolism of cancer cells, leading to their death. In addition, this compound has been shown to induce the production of reactive oxygen species (ROS), which can also contribute to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating that it may be a promising candidate for cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide may focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other cancer therapies. In addition, research may focus on identifying the specific types of cancer cells that are most sensitive to this compound, as well as investigating its potential use in the treatment of other diseases, such as inflammatory bowel disease.
Synthesemethoden
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylphenol with thionyl chloride, followed by the reaction of the resulting product with 2,2-dichloroacetamide. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. In addition, this compound has been investigated for its potential use in cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound can induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5-2-3-7(6(10)4-5)13-9(14)8(11)12/h2-4,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKURXXFTHOPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5793170.png)
![N-(2,5-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5793178.png)
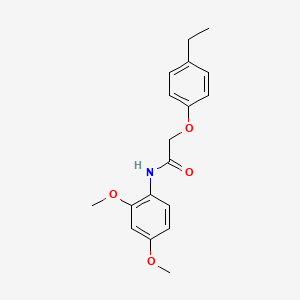
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5793192.png)
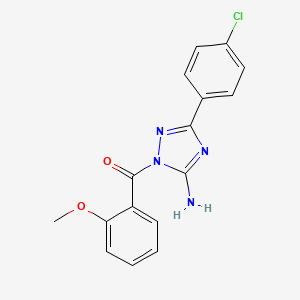
![8,9-dimethyl-7-(2-pyridinyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793202.png)
![2-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5793217.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5793220.png)
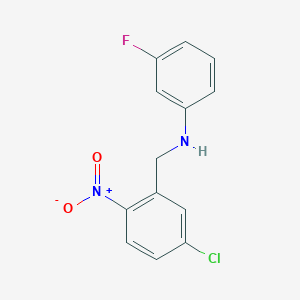
![N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5793227.png)
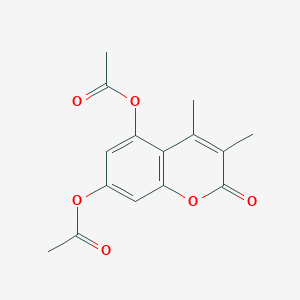

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methyl-1,3-benzenediol](/img/structure/B5793259.png)

